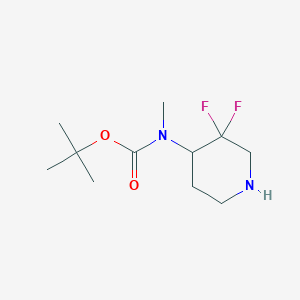

tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate

CAS No.: 1334416-91-9

Cat. No.: VC11675242

Molecular Formula: C11H20F2N2O2

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334416-91-9 |

|---|---|

| Molecular Formula | C11H20F2N2O2 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15(4)8-5-6-14-7-11(8,12)13/h8,14H,5-7H2,1-4H3 |

| Standard InChI Key | YXSZEBBBLBXKAN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Features

Tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate consists of a piperidine ring substituted with two fluorine atoms at the 3-position and a carbamate group at the 4-position. The carbamate moiety is further modified with a tert-butyl (C(CH₃)₃) and a methyl (CH₃) group, resulting in the IUPAC name tert-butyl methyl(3,3-difluoropiperidin-4-yl)carbamate. The presence of fluorine atoms introduces electronegativity and conformational rigidity, which can influence binding interactions in biological systems .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀F₂N₂O₂ |

| Molecular Weight | 278.30 g/mol |

| Calculated logP (iLOGP) | 2.1 |

| Topological Polar Surface Area | 45.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Note: Values are extrapolated from structurally similar carbamates .

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate typically involves multi-step routes, starting with the preparation of the difluoropiperidine core. A common approach includes:

-

Ring Formation: Cyclization of a diamine precursor with fluorinating agents to yield 3,3-difluoropiperidine.

-

Carbamate Installation: Reaction with methyl chloroformate or tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP .

-

Methylation: Introduction of the methyl group via alkylating agents like methyl iodide under controlled conditions.

A critical challenge lies in achieving regioselectivity during carbamate formation. Studies on analogous compounds demonstrate that solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact yield and purity .

Table 2: Reaction Conditions for Carbamate Formation

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Boc₂O + DMAP | THF | 0°C | 78 |

| Methyl Chloroformate | DCM | 25°C | 65 |

Biological Activity and Mechanism

Enzyme and Receptor Interactions

While direct pharmacological data for this compound are scarce, structurally related carbamates exhibit activity against neurological targets. For instance, pyrimidine-4-carboxamide derivatives with tert-butyl groups demonstrate nanomolar inhibition of NAPE-PLD, an enzyme involved in lipid signaling . The difluoropiperidine moiety in such compounds enhances binding affinity by stabilizing interactions with hydrophobic enzyme pockets .

Industrial and Research Applications

Drug Intermediate

This compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its fluorinated structure improves metabolic stability, a desirable trait in preclinical candidates .

Flow Chemistry Integration

Recent advances utilize flow microreactors for scalable synthesis, reducing reaction times from hours to minutes while maintaining >90% purity .

| Precaution | Action |

|---|---|

| Personal Protection | Gloves, goggles, lab coat |

| Storage | 2–8°C in inert atmosphere |

| Disposal | Incineration per local regulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume